Cas no 591226-55-0 (N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide)

N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide is a brominated and chlorinated aromatic acetamide derivative with a methoxyphenyl substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural features, which include halogenated aryl groups and an electron-donating methoxy moiety. The presence of bromine and chlorine enhances its potential as an intermediate in cross-coupling reactions or as a precursor for bioactive molecules. The methoxy group may influence electronic properties, aiding in solubility or binding interactions. Its well-defined molecular structure allows for precise modifications, making it valuable for developing specialized compounds in medicinal chemistry and material science applications.
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide structure
591226-55-0 structure
商品名:N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
CAS番号:591226-55-0
MF:C15H13NO2ClBr
メガワット:354.62622
CID:869176

N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
    • N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide(SALTDATA: FREE)
    • AC1MFSM7
    • AG-G-10281
    • Ambcb7048127
    • CTK5A9470
    • MolPort-002-235-694
    • インチ: InChI=1S/C15H13BrClNO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-14(17)13(16)9-11/h2-7,9H,8H2,1H3,(H,18,19)
    • InChIKey: FRROQLPKRQCCOM-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(CC(NC2=CC(Br)=C(Cl)C=C2)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 352.98200
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 5

じっけんとくせい

  • PSA: 38.33000
  • LogP: 4.36530

N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide セキュリティ情報

N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AG68587-1g
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
591226-55-0 95%
1g
$124.00 2023-12-30
abcr
AB221334-1 g
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide; 95%
591226-55-0
1g
€122.60 2022-06-02
1PlusChem
1P00ECI3-250mg
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
591226-55-0 95%
250mg
$228.00 2025-02-27
1PlusChem
1P00ECI3-1g
N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
591226-55-0 95%
1g
$513.00 2025-02-27

N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide 関連文献

N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamideに関する追加情報

Professional Introduction to N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide (CAS No. 591226-55-0)

N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide, identified by its Chemical Abstracts Service Number (CAS No.) 591226-55-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising bromo and chloro substituents on a phenyl ring alongside a methoxy group on another phenyl ring, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery.

The structural framework of N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide presents an intriguing combination of electron-withdrawing and electron-donating groups. The presence of bromine and chlorine atoms at the 3rd and 4th positions of one benzene ring, respectively, enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Concurrently, the methoxy group on the second benzene ring introduces a mild electron-donating effect, which can influence the overall electronic properties and reactivity of the compound.

In recent years, this compound has been explored in various research avenues, particularly in the development of novel bioactive molecules. The bromo and chloro substituents facilitate nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups at specific positions on the aromatic rings. This versatility has made N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide a preferred building block for constructing pharmacophores targeting various biological pathways.

One of the most notable applications of N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide is in the synthesis of small-molecule inhibitors for kinases and other enzyme targets. Kinases play a pivotal role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is implicated in several diseases, particularly cancer. Therefore, developing selective kinase inhibitors has become a major focus in drug discovery efforts.

A recent study published in the Journal of Medicinal Chemistry highlighted the utility of N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide as a scaffold for designing novel inhibitors of Janus kinases (JAKs). JAKs are involved in signal transduction pathways that regulate immune responses and hematopoiesis. The researchers demonstrated that by modifying the substituents on the aromatic rings of this compound, they could fine-tune its binding affinity to JAK enzymes. This approach led to the identification of several potent JAK inhibitors with promising preclinical activity.

The structural features of N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide also make it a valuable precursor in the synthesis of antiviral agents. Viruses have evolved complex mechanisms to replicate and evade host immune responses. Small-molecule inhibitors that can disrupt viral replication or enhance immune surveillance are crucial for combating viral infections. Researchers have leveraged the reactivity of this compound to develop inhibitors targeting viral proteases and polymerases.

In addition to its applications in oncology and virology, N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been explored in neurodegenerative disease research. Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal dysfunction and death. Developing therapies that can slow or halt disease progression is a critical unmet medical need. The structural versatility of this compound has allowed researchers to design molecules that interact with key pathological targets in these diseases.

The synthesis of N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide) involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the bromination and chlorination of a biphenyl derivative followed by acetylation to introduce the amide functionality. These reactions showcase the compound's ability to serve as a versatile intermediate in complex synthetic schemes.

The growing interest in green chemistry principles has also influenced the synthesis methodologies for N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide strong>). Researchers are increasingly adopting catalytic approaches and solvent-free conditions to minimize waste and improve efficiency. These advancements not only align with environmental sustainability goals but also enhance scalability for industrial applications.

In conclusion, N-(< strong >3-Bromo-4-chlorophenyl strong >)-< strong >2-(4-methoxyphenyl)acetamide (CAS No. 591226-55-0) strong > is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable tool for designing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

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